![molecular formula C17H17NO4 B5153109 3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B5153109.png)

3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

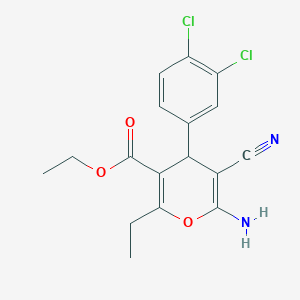

Description

3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate, also known as HEAB, is a chemical compound that has been widely studied for its potential applications in scientific research. HEAB is a derivative of biphenyl, a common organic compound that is widely used in the production of plastics, dyes, and other industrial materials. In recent years, researchers have become interested in HEAB due to its unique properties and potential applications in a variety of scientific fields.

Mechanism of Action

The mechanism of action of 3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate is not fully understood, but it is believed to involve interactions with cellular signaling pathways and membrane proteins. 3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate has been shown to interact with protein kinase C, a key enzyme involved in cellular signaling, and to activate protein phosphatase 2A, which can lead to changes in cellular metabolism and gene expression.

Biochemical and Physiological Effects:

3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate has been shown to have a variety of biochemical and physiological effects, including the inhibition of protein kinase C and the activation of protein phosphatase 2A. Additionally, 3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate has been shown to have antiviral, anti-inflammatory, and analgesic effects, which could make it a useful therapeutic agent for a variety of conditions.

Advantages and Limitations for Lab Experiments

3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate has several advantages as a research tool, including its unique properties and potential applications in a variety of scientific fields. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and storage.

List of

Future Directions

1. Further studies on the mechanism of action of 3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate, including its interactions with cellular signaling pathways and membrane proteins.

2. Development of new synthesis methods for 3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate that are more efficient and environmentally friendly.

3. Exploration of the potential applications of 3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate as a therapeutic agent for a variety of conditions, including cancer, Alzheimer's disease, and viral infections.

4. Investigation of the liquid crystal properties of 3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate and its potential applications in materials science and technology.

5. Studies on the potential toxicity of 3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate and the development of safety guidelines for its use in research.

6. Investigation of the potential interactions between 3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate and other compounds, including drugs and environmental toxins.

7. Development of new analytical methods for the detection and quantification of 3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate in biological and environmental samples.

8. Studies on the pharmacokinetics and pharmacodynamics of 3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate, including its absorption, distribution, metabolism, and excretion in the body.

9. Exploration of the potential applications of 3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate in agriculture and food science, including its use as a pesticide or preservative.

10. Investigation of the potential effects of 3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate on the environment and ecosystems, including its persistence and bioaccumulation in aquatic and terrestrial systems.

Synthesis Methods

3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate can be synthesized through a variety of methods, including chemical reactions between biphenyl and other organic compounds. One common method involves the reaction of biphenyl with acetic anhydride and hydroxylamine hydrochloride, which results in the formation of 3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate. Other methods involve the use of different reagents and catalysts to produce 3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate in varying yields and purities.

Scientific Research Applications

3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and materials science. In biochemistry, 3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate has been shown to have a variety of effects on cellular signaling pathways, including the inhibition of protein kinase C and the activation of protein phosphatase 2A. These effects may have implications for the treatment of various diseases, including cancer and Alzheimer's disease.

In pharmacology, 3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate has been studied for its potential as a therapeutic agent. Some studies have shown that 3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate may have anti-inflammatory and analgesic effects, which could make it a useful treatment for conditions such as arthritis and chronic pain. Additionally, 3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate has been shown to have antiviral properties, which could make it a useful treatment for viral infections such as HIV and hepatitis C.

In materials science, 3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate has been studied for its potential applications as a liquid crystal material. Liquid crystals are materials that have properties of both liquids and solids, and they are widely used in the production of electronic displays and other technologies. 3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate has been shown to have unique liquid crystal properties that could make it a useful material for these applications.

properties

IUPAC Name |

[4-[3-(2-hydroxyethylcarbamoyl)phenyl]phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-12(20)22-16-7-5-13(6-8-16)14-3-2-4-15(11-14)17(21)18-9-10-19/h2-8,11,19H,9-10H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEOJMBFKOFDSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-{[(2-Hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dichlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5153028.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(methylthio)propyl]benzamide](/img/structure/B5153035.png)

![2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide](/img/structure/B5153043.png)

![methyl 4-{[5-(2,5-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5153045.png)

![ethyl (4-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5153087.png)

![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B5153090.png)

![1-benzoyl-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5153093.png)

![N-cyclopropyl-4-methoxy-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5153098.png)

![4-{[(3-chlorophenyl)amino]methylene}-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5153101.png)

![2-[5-(2-methoxy-5-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol](/img/structure/B5153114.png)

![2,2,3,3-tetrafluoropropyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B5153123.png)

![4-tert-butyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5153128.png)